molecular formula C12H14O2 B1323626 4-(3-Acetoxyphenyl)-1-butene CAS No. 890097-78-6

4-(3-Acetoxyphenyl)-1-butene

Cat. No.: B1323626
CAS No.: 890097-78-6
M. Wt: 190.24 g/mol
InChI Key: LTHDLAFMYGIQKK-UHFFFAOYSA-N
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Description

4-(3-Acetoxyphenyl)-1-butene is an organic compound characterized by a butene chain substituted with an acetoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Acetoxyphenyl)-1-butene typically involves the acetylation of 3-hydroxyphenyl-1-butene. This can be achieved through the reaction of 3-hydroxyphenyl-1-butene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Acetoxyphenyl)-1-butene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-(3-acetoxyphenyl)-2-butanone or 4-(3-acetoxyphenyl)butanoic acid.

    Reduction: Formation of 4-(3-hydroxyphenyl)-1-butene.

    Substitution: Formation of 4-(3-methoxyphenyl)-1-butene or other substituted derivatives.

Scientific Research Applications

4-(3-Acetoxyphenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of 4-(3-Acetoxyphenyl)-1-butene involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor interactions.

Comparison with Similar Compounds

    4-(3-Hydroxyphenyl)-1-butene: Similar structure but with a hydroxyl group instead of an acetoxy group.

    4-(3-Methoxyphenyl)-1-butene: Contains a methoxy group instead of an acetoxy group.

Uniqueness: 4-(3-Acetoxyphenyl)-1-butene is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from its hydroxyl and methoxy analogs, which may exhibit different properties and applications.

Properties

IUPAC Name

(3-but-3-enylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-4-6-11-7-5-8-12(9-11)14-10(2)13/h3,5,7-9H,1,4,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHDLAFMYGIQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641194
Record name 3-(But-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-78-6
Record name 3-(But-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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